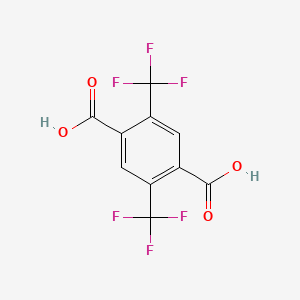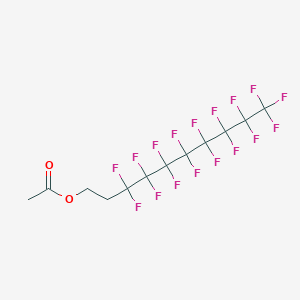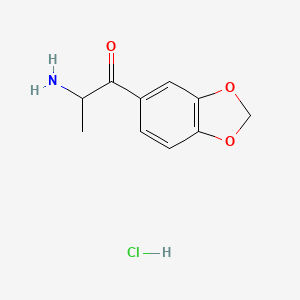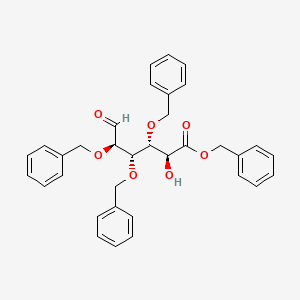
7-Tetradecene
概要
説明
7-Tetradecene is a chemical compound with the formula C14H28. It has a molecular weight of 196.3721 . It is also known by other names such as (7E)-7-Tetradecene, (E)-7-Tetradecene, E-Tetradec-7-ene, and trans-7-tetradecene .
Synthesis Analysis
The hydroformylation of this compound has been investigated using different commercially available homogeneous rhodium-based catalysts . The reaction was performed at different temperatures (60 to 90 °C), catalyst concentrations (0.5 to 1 mM), hydrogen partial pressures (15 to 25 bar) and carbon monoxide partial pressures (15 to 25 bar) .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The hydroformylation of this compound has been studied extensively . The two main reactions observed were hydroformylation of this compound to the target aldehyde product 2-hexylnonanal over the entire temperature range and isomerization above 70 °C .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H28 and a molecular weight of 196.3721 .科学的研究の応用
Hydroformylation Applications :
- Haumann, M., Koch, H., & Schomäcker, R. (2003) explored the hydroformylation of 7-tetradecene using a water-soluble cobalt catalyst in microemulsions. This process is significant for converting internal long-chain alkenes into linear aldehydes, with an observed isomerization of this compound’s internal double bond, yielding over 50% terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).
- Breckwoldt, N. C. C., & Gryp, P. V. D. (2018) investigated the hydroformylation of this compound using various commercial rhodium-based catalysts. They reported significant influences of reaction conditions on product distributions and catalyst performance, which is relevant for industrial applications (Breckwoldt & Gryp, 2018).
Metathesis Reactions :
- Williams, D., Ajam, M., & Ranwell, A. (2006) studied the self-metathesis of 1-octene to form this compound in ionic liquids. The research highlighted the significant effect of the ionic liquid on the selectivity of the metathesis of 1-octene, with conversions to product of greater than 95% and selectivities over 98% (Williams, Ajam, & Ranwell, 2006).
- Imamoğlu, Y., Zümreoglu, B., & Amass, A. J. (1986) researched the photocatalytic metathesis of 1-octene using a W(CO)6/hv/CCl4 catalyst system to convert it to this compound. The study provided insights into factors affecting product distribution in such photocatalytic reactions (Imamoğlu, Zümreoglu, & Amass, 1986).
作用機序
The mechanism of action of 7-tetradecene in chemical reactions involves the formation of new carbon-carbon bonds. During the course of the reaction involving an alkene and a suitable transition-metal based complex, a new carbon-carbon bond is formed, while simultaneously introducing the synthetically versatile formyl group (–CHO) in the form of either linear or branched aldehydes .
Safety and Hazards
The safety data sheet for 7-Tetradecene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(E)-tetradec-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDIXSAEHLOROW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020809 | |
| Record name | (E)-7-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Tetradecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10374-74-0, 41446-63-3 | |
| Record name | Tetradec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tetradecene, (7E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-7-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TETRADECENE, (7E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3074NJ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 7-Tetradecene has the molecular formula C14H28 and a molecular weight of 196.37 g/mol.
A: Yes, researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. These methods provide information about its structure, purity, and composition. [, , , , ]
A: this compound often serves as a product in olefin metathesis reactions, particularly the self-metathesis of 1-octene. Various catalysts, including tungsten-based and ruthenium-based complexes, can facilitate this transformation. [, , , ]
A: Different catalysts exhibit varying activity and selectivity in the metathesis of 1-Octene to this compound. For instance, ruthenium-based catalysts, especially those of the Grubbs-type, are known for their high activity and selectivity in producing this compound. The choice of catalyst can also influence the reaction conditions, such as temperature and solvent requirements. [, , ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 1-Octene metathesis using tungsten-based catalysts. These studies provide insights into the reaction pathway, intermediates, and the influence of different ligands on catalytic activity. []
A: While this compound itself is not extensively studied for its environmental impact, it can be derived from renewable sources like vegetable oils, making it potentially more sustainable than petroleum-derived alternatives. [, ]
A: Gas Chromatography (GC), often coupled with a suitable detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common technique for quantifying this compound in reaction mixtures. These methods allow for separation and quantification of different components based on their retention times and detector responses. [, , , ]
A: Numerous resources support researchers in this field. These include databases of chemical information (e.g., NIST, Reaxys), computational chemistry software packages (e.g., Gaussian, GAMESS), and access to specialized analytical instrumentation (e.g., GC-MS, NMR). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)

![L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-(9CI)](/img/structure/B6595673.png)



![triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate](/img/structure/B6595711.png)

